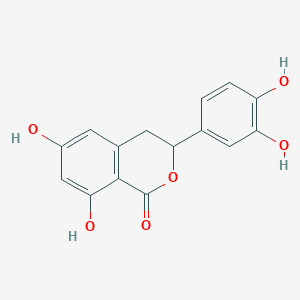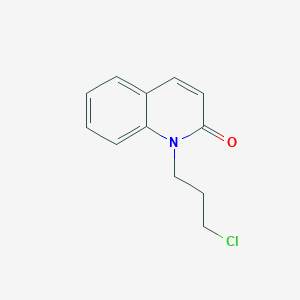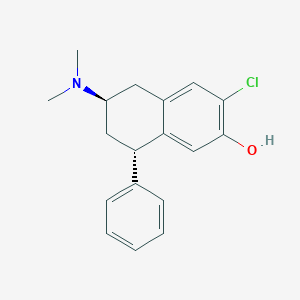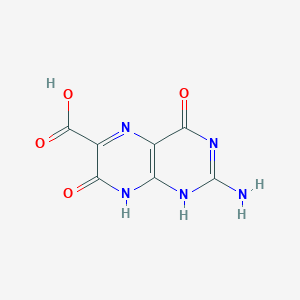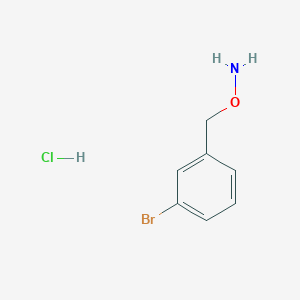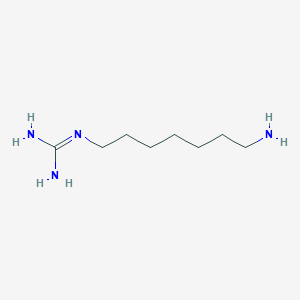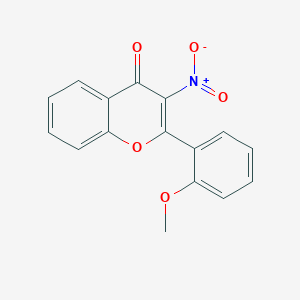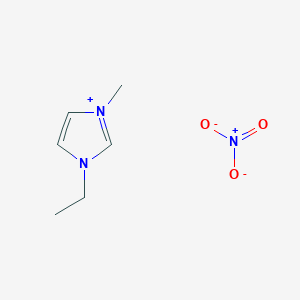
3-(But-1-enyl)pyridine
Descripción general
Descripción
“3-(But-1-enyl)pyridine” is a chemical compound with the molecular formula C9H11N . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “3-(But-1-enyl)pyridine” consists of a pyridine ring with a but-1-enyl group attached to it. Pyridine derivatives have been studied for their geometric structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential .
Chemical Reactions Analysis
Pyridine and its derivatives are known to undergo various chemical reactions. For instance, pyridine is much like benzene in its π electron structure . It can undergo reactions such as iodination, bromination, trifluoromethylation, azidation, carbonylation, arylation, alkylation, selenylation, sulfenylation, amidation, esterification, and more .
Physical And Chemical Properties Analysis
Pyridine and its derivatives have unique physical and chemical properties. They are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability . The molecular weight of “3-(But-1-enyl)pyridine” is 133.19 g/mol.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
Research on derivatives of 3-(But-1-enyl)pyridine, such as BDMP and PDMP, has explored their crystal and molecular structures. Low-temperature X-ray diffraction measurements indicate the presence of intramolecular dihydrogen bonds in these structures, supported by Bader theory and model calculations on styrene derivatives (Grabowski et al., 2004).
Insecticidal Activity
Compounds containing pyridine rings, such as 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, have been studied for their potential insecticidal activity. This compound combines active parts of an insecticide, indicating possible applications in pest control in agriculture (Liu et al., 2006).
Functional Materials and Catalysis
2,6-Dipyrazolylpyridine derivatives, related to 3-(But-1-enyl)pyridine, have been utilized in the synthesis of multi-functional materials like spin-crossover switches, emissive f-element centers in biomedical sensors, and in catalysis (Halcrow, 2014).
Degradation in Water Treatment
Research on pyridine degradation in water treatment using dielectric barrier discharge (DBD) systems has been conducted. This research is relevant to understanding the treatment of nitrogen heterocyclic compounds like 3-(But-1-enyl)pyridine in drinking water (Li et al., 2017).
Optoelectronic and Charge Transfer Properties
Studies on phenylimidazo[1,5-a]pyridine-containing small molecules, which are structurally related to 3-(But-1-enyl)pyridine, have examined their optoelectronic and charge transfer properties. These studies are crucial for developing efficient materials for use in organic semiconductor devices (Irfan et al., 2019).
Phosphorescent Organic Light-Emitting Diodes (OLEDs)
3-(1H-Pyrazol-1-yl)pyridine, a compound structurally similar to 3-(But-1-enyl)pyridine, has been used in the construction of bipolar host materials for high-efficiency blue, green, and white PhOLEDs. This application demonstrates the potential of pyridine derivatives in advanced lighting and display technologies (Li et al., 2016).
Photophysical Properties of Rhenium(I) Complexes
Research on Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands, closely related to 3-(But-1-enyl)pyridine, has explored their photophysical properties. These studies contribute to the understanding of the electronic structures and excited states of such complexes, which are important in the development of photoactive materials (Salassa et al., 2008).
Mecanismo De Acción
The mechanism of action of pyridine-based compounds is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
Safety and Hazards
Propiedades
IUPAC Name |
3-[(E)-but-1-enyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h3-8H,2H2,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXMSWAHSUYOHZ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(But-1-enyl)pyridine | |
CAS RN |
90609-58-8 | |
| Record name | 3-(But-1-enyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090609588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(but-1-enyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




